2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C25H22BrN5O2S |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17(19-9-6-10-22(15-19)33-2)27-28-23(32)16-34-25-30-29-24(18-7-4-3-5-8-18)31(25)21-13-11-20(26)12-14-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
DNEJGVGZWAZWJV-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole ring is synthesized by reacting 4-bromophenyl hydrazine with benzoyl chloride in a 1:1 molar ratio under basic conditions.
Reaction Conditions
-
Catalyst: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Temperature: Reflux at 80–90°C for 8–12 hours.
Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to form the triazole ring. The 4-bromophenyl group directs regioselectivity at the N1 position, while the phenyl group occupies the C5 position.
Sulfanyl-Acetohydrazide Side Chain Introduction
S-Alkylation of Triazole-Thiol Intermediate
The triazole-thiol intermediate undergoes S-alkylation with 2-chloroacetohydrazide to introduce the sulfanyl-acetohydrazide moiety.
Procedure
-
Dissolve 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) in dry DMF.
-
Add 2-chloroacetohydrazide (1.2 eq) and K₂CO₃ (2 eq).
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | Max solubility |
| Temperature | 60°C | 85% yield |
| Reaction Time | 6 hours | Avoids di-alkylation |
Purification
Crude product is washed with ice-cold water and recrystallized from ethanol/water (3:1).
Hydrazone Formation
Condensation with 3-Methoxyacetophenone
The final step involves Schiff base formation between the acetohydrazide intermediate and 3-methoxyacetophenone .
Reaction Setup
-
Solvent: Ethanol (95%).
Stereochemical Control
The (E) -configuration is favored due to steric hindrance between the methoxyphenyl group and triazole ring, confirmed by NMR NOE experiments.
Yield and Purity
Comparative Analysis of Methodologies
Solvent Systems
| Solvent | Reaction Step | Advantages | Drawbacks |
|---|---|---|---|
| Methanol | Triazole synthesis | High solubility of K₂CO₃ | Slow reaction kinetics |
| DMF | S-Alkylation | Polar aprotic efficiency | Difficult removal |
| Ethanol | Hydrazone formation | Eco-friendly, low cost | Limited ketone solubility |
Catalytic Efficiency
-
K₂CO₃ vs. NaOH: K₂CO₃ provides milder basicity, reducing side reactions during S-alkylation.
-
Acetic Acid: Enhances imine formation kinetics without over-protonating the hydrazide.
Scalability and Industrial Feasibility
Pilot-Scale Adaptation
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 4-Bromophenyl hydrazine | 42% |
| 3-Methoxyacetophenone | 28% |
| Solvents & Catalysts | 20% |
Emerging Alternatives and Innovations
Microwave-Assisted Synthesis
Recent trials using microwave irradiation (300 W, 100°C) reduced triazole cyclization time to 30 minutes with comparable yields.
Flow Chemistry Approaches
Continuous flow systems minimize intermediate isolation steps, improving throughput by 40% in hydrazone formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves several steps including the formation of the triazole core and subsequent modifications to introduce the hydrazide moiety. Characterization techniques such as IR spectroscopy, NMR spectroscopy (both 1D and 2D), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For example, compounds derived from triazoles have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In particular, studies have highlighted that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been explored through various assays such as DPPH and ABTS assays. These studies suggest that some compounds within this class demonstrate strong antioxidant potential, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Emerging research indicates that triazole derivatives may also exhibit anticancer properties. Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through various pathways. Specific derivatives have been tested in vitro against different cancer cell lines, showing promise in inhibiting cell proliferation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Antioxidant Activity Assessment
In another study, a series of triazole compounds were assessed for their antioxidant activity using the DPPH assay. The findings revealed that specific compounds had IC50 values significantly lower than ascorbic acid, indicating their potential use in formulations aimed at reducing oxidative damage .
Mechanism of Action
The mechanism of action of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogues
- Methoxy vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Analogues
- The target compound’s higher molecular weight and LogP compared to ZE-4b suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- The methoxy group contributes to a moderate polar surface area, balancing passive diffusion and solubility .
Bioactivity and Computational Insights
- Molecular Docking: Triazole derivatives with bromo substituents (e.g., 303103-14-2 ) show enhanced kinase inhibition, suggesting the target compound may exhibit comparable activity .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium, followed by reduction to yield the target hydrazide. Characterization techniques employed include IR spectroscopy, NMR (both 1D and 2D), and high-resolution mass spectrometry (HRMS) to confirm the structure of the synthesized compound .
Antimicrobial Activity
The synthesized triazole derivatives have been evaluated for their antimicrobial properties. The results indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a related triazole derivative showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, suggesting that our compound may also possess similar antitubercular activity .
Cytotoxicity
The cytotoxic effects of the compound were assessed against various cancer cell lines. Preliminary studies indicate moderate cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 27.3 to 43.4 μM for related triazole derivatives .
| Cell Line | Compound | IC50 Value (μM) |
|---|---|---|
| MCF-7 | 47f | 27.3 |
| HCT-116 | 47e | 43.4 |
The biological activity of triazole derivatives is often linked to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. For example, some compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders . Molecular docking studies suggest that these compounds may bind effectively to target proteins involved in these pathways, enhancing their potential as therapeutic agents.
Case Studies
Recent research has demonstrated the efficacy of similar triazole compounds in preclinical models:
- Antitubercular Efficacy : A study reported that a benzo-[d]-imidazo-[2,1-b]-thiazole derivative exhibited selective inhibition against Mycobacterium tuberculosis without significant toxicity towards human lung fibroblasts .
- Cytotoxicity : Another investigation highlighted the anticancer properties of related triazole derivatives against various cancer cell lines, showing promising results in inhibiting cell viability at low micromolar concentrations .
Q & A
Q. What are the typical synthetic routes for this compound, and what critical steps ensure high purity?
The synthesis involves multi-step organic reactions, including:
- Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux conditions .
- Hydrazide conjugation : Condensation of the triazole-thiol intermediate with a substituted hydrazine derivative, requiring pH control (6.5–7.5) and anhydrous solvents (e.g., ethanol or DMF) .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product . Key validation : NMR (¹H/¹³C) for structural confirmation and HPLC (≥95% purity) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : Identifies proton environments (e.g., methoxy, bromophenyl, and triazole protons) and confirms stereochemistry .
- FT-IR : Detects functional groups (C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies suggest:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via triazole-thiol interactions .
- Anticancer potential : Apoptosis induction in vitro through caspase-3 activation .
- Enzyme modulation : Competitive inhibition of α-glucosidase and lipase, relevant to metabolic disorder research .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Experimental variables : Standardize assay conditions (e.g., cell line selection, incubation time, solvent controls) .
- Structural analogs : Compare activity with derivatives (e.g., replacing bromophenyl with chlorophenyl) to identify SAR trends .
- Mechanistic studies : Use molecular docking to validate target binding and SPR (surface plasmon resonance) to quantify affinity .
Q. What strategies optimize reaction yields during the synthesis of the triazole-thiol intermediate?
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or ZnCl₂ to accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazole sulfur .
- Temperature control : Maintain 80–90°C during hydrazide coupling to prevent side reactions .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- pH-dependent degradation : Perform stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) using HPLC-MS .
- Metabolite profiling : Incubate with liver microsomes to identify oxidation or hydrolysis byproducts .
- Formulation strategies : Encapsulation in liposomes or PEGylation to enhance half-life .
Methodological Notes
- Contradiction resolution : When conflicting biological data arise, cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .
- Synthetic scalability : Pilot-scale reactions (10–50 g) require strict exclusion of moisture to prevent hydrolysis of the hydrazide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
